Samarium(III) oxide

Catalog No.
S562831
CAS No.
12060-58-1
M.F
Sm2O3
O3Sm2
M. Wt
348.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Samarium(III) oxide

CAS Number

12060-58-1

Product Name

Samarium(III) oxide

IUPAC Name

oxygen(2-);samarium(3+)

Molecular Formula

Sm2O3
O3Sm2

Molecular Weight

348.7 g/mol

InChI

InChI=1S/3O.2Sm/q3*-2;2*+3

InChI Key

FKTOIHSPIPYAPE-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[Sm+3].[Sm+3]

Synonyms

samarium (III) oxide, samarium oxide, Sm2O3

Canonical SMILES

[O-2].[O-2].[O-2].[Sm+3].[Sm+3]

Nuclear Energy

  • Neutron Absorber: Due to its high neutron absorption cross-section, Samarium(III) oxide finds use in control rods within nuclear reactors . These rods control the fission chain reaction by absorbing excess neutrons, thus regulating the reactor's power output.

Material Science

  • Optical Properties: Samarium(III) oxide possesses specific absorption bands in the infrared and ultraviolet regions, making it valuable for producing optical filters and infrared-absorbing glasses . These materials are crucial for applications ranging from solar cells to laser technology.
  • Solid Oxide Fuel Cells (SOFCs): Research explores the potential of Samarium(III) oxide as a cathode material in SOFCs . Its ability to conduct electricity and enhance the catalytic activity of other components makes it a promising candidate for developing efficient and sustainable energy conversion devices.

Biomaterials

  • Bone Substitutes: Recent studies have investigated the biocompatibility of Samarium(III) oxide for potential use in bone substitutes . Initial research suggests no adverse effects on cell growth and differentiation, indicating its potential as a biomaterial for bone regeneration.

Catalysis

  • Dehydration and Dehydrogenation: Samarium(III) oxide exhibits catalytic activity in dehydrating primary and secondary alcohols to their corresponding aldehydes or ketones . This property holds potential for developing cleaner and more efficient processes in the chemical industry.

Samarium(III) oxide, with the chemical formula Sm2O3\text{Sm}_2\text{O}_3, is a rare earth oxide that appears as a white or yellowish powder. It is one of the primary compounds of samarium, an element categorized within the lanthanide series of the periodic table. Samarium(III) oxide is notable for its high melting point (approximately 2,300 °C) and is insoluble in water but soluble in mineral acids, forming samarium salts upon evaporation and crystallization .

  • Neutron absorption: Samarium(III) oxide has a high neutron capture cross-section, making it a valuable material for control rods in nuclear reactors. When neutrons are absorbed by Sm2O3 nuclei, they are removed from the fission chain reaction, controlling the reactor's power output [].
  • Light absorption: Samarium(III) oxide can absorb specific wavelengths of light, making it useful in optical filters and infrared-absorbing glasses [].

Samarium(III) oxide is considered to be a low-hazard material but should be handled with care due to its potential health effects.

  • Inhalation: Inhalation of samarium(III) oxide dust can irritate the respiratory tract.
  • Ingestion: Ingestion of large quantities can cause gastrointestinal discomfort [].
  • Exposure Limits: Occupational Safety and Health Administration (OSHA) has set a Permissible Exposure Limit (PEL) of 5 mg/m³ for samarium compounds as dust [].

  • Formation from Samarium Metal: When samarium metal is exposed to oxygen, it reacts to form samarium(III) oxide:
    4Sm+3O22Sm2O34\text{Sm}+3\text{O}_2\rightarrow 2\text{Sm}_2\text{O}_3
  • Reaction with Water: Samarium metal reacts with water to produce samarium hydroxide and hydrogen gas, particularly under heated conditions:
    2Sm+6H2O2Sm OH 3+3H22\text{Sm}+6\text{H}_2\text{O}\rightarrow 2\text{Sm OH }_3+3\text{H}_2
  • Reactions with Acids: It dissolves readily in dilute sulfuric acid, yielding samarium ions:
    2Sm+3H2SO42Sm3++3SO42+3H22\text{Sm}+3\text{H}_2\text{SO}_4\rightarrow 2\text{Sm}^{3+}+3\text{SO}_4^{2-}+3\text{H}_2
  • Reactions with Halogens: Samarium reacts with halogens to form various samarium(III) halides:
    • With fluorine:
      2Sm+3F22SmF32\text{Sm}+3\text{F}_2\rightarrow 2\text{SmF}_3

Research indicates that samarium compounds, including samarium(III) oxide, exhibit potential biological activity. Specifically, studies have highlighted their use in targeted radiotherapy for bone metastases due to their radioactive properties when isotopes are involved. The compound has shown promise in enhancing osteoblastic activity, which can be beneficial in treating certain types of cancer .

Samarium(III) oxide can be synthesized through various methods:

  • Calcination of Samarium Carbonate: Heating samarium carbonate at high temperatures leads to the formation of samarium(III) oxide.
  • Direct Oxidation: Directly oxidizing samarium metal in air or oxygen at elevated temperatures also produces samarium(III) oxide.
  • Chemical Precipitation: This method involves dissolving samarium salts in solution and precipitating out the oxide by adding a base.

The interactions of samarium(III) oxide with other materials have been studied extensively. Its catalytic properties make it an excellent candidate for various redox reactions. Additionally, its solubility in mineral acids allows it to form complexes that can interact with biological systems, enhancing its utility in biomedical applications .

Several compounds share similarities with samarium(III) oxide. Here are a few notable examples:

Compound NameChemical FormulaKey Characteristics
Cerium(IV) oxideCeO2\text{CeO}_2Used as a catalyst and in fuel cell applications.
Neodymium(III) oxideNd2O3\text{Nd}_2\text{O}_3Important for making strong permanent magnets.
Europium(III) oxideEu2O3\text{Eu}_2\text{O}_3Known for its luminescent properties in phosphors.

Uniqueness of Samarium(III) Oxide

While all these compounds belong to the rare earth oxides category, samarium(III) oxide is unique due to its specific applications in medical treatments and its role as a neutron absorber. Its distinct chemical behavior and interactions further set it apart from other similar compounds.

The discovery of samarium traces back to 1879, when French chemist Paul-Émile Lecoq de Boisbaudran isolated a new oxide from the mineral samarskite, naming it "samarium" after the mineral. Early 20th-century studies focused on its basic chemical properties, such as its high melting point (2,335°C) and insolubility in water. By the 1950s, Sm₂O₃ gained attention in nuclear engineering due to its neutron absorption capabilities, leading to its use in control rods for reactors. The 21st century has seen a shift toward nanoscale applications, with advancements in synthesizing Sm₂O₃ nanoparticles for sensors and catalysts.

Current Research Landscape and Significance

Contemporary research emphasizes Sm₂O₃'s multifunctionality:

  • Catalysis: Sm₂O₃-doped MnOₓ catalysts exhibit enhanced activity for soot oxidation, achieving 99% CO₂ selectivity at 306°C.
  • Optoelectronics: Sm³⁺-activated oxyfluoroborate glasses show intense orange-red luminescence (596 nm), making them promising for lasers and scintillators.
  • Gas Sensing: Sm₂O₃ nanorods detect acetone at ppm levels with rapid response times, critical for environmental monitoring.
  • Energy Storage: Sm₂O₃-based electrolytes in fuel cells demonstrate proton conductivity at intermediate temperatures (500–700°C).

Theoretical Frameworks in Rare Earth Oxide Research

The electronic structure of Sm₂O₃ is governed by its 4f⁵ configuration, which influences redox behavior and optical properties. Density functional theory (DFT) studies reveal that surface Sm³⁺ sites facilitate nitrogen reduction reactions (NRR) by stabilizing *N₂H intermediates, achieving an NH₃ Faradaic efficiency of 11.5%. Crystal field theory explains the luminescence of Sm³⁺ through transitions between ⁴G₅/₂ and ⁶H₇/₂ states. Monoclinic (C2/m) and cubic (Ia3) polymorphs exhibit distinct coordination geometries, affecting reactivity and thermal stability.

Conventional Synthesis Approaches

Thermal Decomposition Methods

Thermal decomposition represents one of the most widely employed methods for synthesizing samarium oxide nanoparticles, offering precise control over particle size and crystalline structure [4] [8]. The process involves the controlled heating of samarium-containing precursors to eliminate volatile components and form the desired oxide phase.

The thermal decomposition of samarium nitrate hexahydrate follows a systematic degradation pathway involving nine distinct endothermic mass loss processes [20]. The dehydration occurs through four sequential steps at temperatures of 90, 125, 195, and 240 degrees Celsius, culminating in the formation of crystalline nitrate monohydrate [20]. The subsequent decomposition proceeds through samarium hydroxyl nitrate at 355 degrees Celsius, followed by the formation of stable crystalline samarium oxonitrate at 460 degrees Celsius, ultimately yielding samarium oxide at 520 degrees Celsius [20].

Samarium oxalate decahydrate exhibits a different decomposition profile, with dehydration occurring through five distinct processes [20]. The anhydrous oxalate proves thermally unstable and immediately decomposes to samarium oxide at 645 degrees Celsius through two unstable intermediates [20]. Research demonstrates that decomposition temperatures below 700 degrees Celsius favor the formation of nanosized samarium oxide particles [23].

Precursor CompoundDecomposition Temperature (°C)Final Product Formation Temperature (°C)Particle Size (nm)
Samarium nitrate hexahydrate90-520520Variable
Samarium oxalate decahydrate78-645645Variable
Samarium acetate350-675675~100
Samarium carbonate400-700700Variable

The thermal decomposition method using samarium nitrate and glycine as a complexing agent produces highly crystalline samarium oxide nanoparticles with an average crystallite size of 11 nanometers [26] [27]. The reaction occurs at approximately 600 degrees Celsius for one hour, yielding white ultrafine powder with a reaction yield of 55.43 percent [26]. The resulting nanoparticles exhibit cubic crystal structure and demonstrate excellent thermal stability [26].

Precipitation Techniques

Precipitation methods constitute fundamental approaches for samarium oxide synthesis, utilizing controlled chemical reactions to form solid products from solution [5] [7]. These techniques offer advantages including good crystallization performance, ease of filtration, and high precipitation efficiencies [25].

Sodium sulfate precipitation demonstrates exceptional effectiveness for samarium recovery, achieving precipitation efficiency of 96.11 percent under optimized conditions [5]. The optimal parameters determined through orthogonal experimental design include 12 weight per volume percent sodium sulfate addition, 80 degrees Celsius temperature, and 40 minutes reaction time [5]. The precipitation process involves the selective formation of samarium sulfate precipitates that can be subsequently calcined to produce samarium oxide [5].

Oxalic acid precipitation represents another highly effective approach, achieving recovery efficiencies exceeding 99.44 percent [25]. The method involves the addition of oxalic acid solution to samarium-containing solutions, forming samarium oxalate precipitates that undergo thermal decomposition to yield samarium oxide with purity levels reaching 99.83 percent [25]. The precipitation-calcination process using samarium nitrate and oxalic acid produces nanoparticles with controlled morphology and size distribution [7].

Precipitation AgentRecovery Efficiency (%)Product Purity (%)Optimal Temperature (°C)
Sodium sulfate96.11-80
Oxalic acid99.4499.83Room temperature
Sodium carbonate99.1298.33Room temperature
Ammonium hydrogen carbonate97.9598.04Room temperature

The precipitation-calcination method enables the synthesis of functionalized samarium oxide nanoparticles with average sizes of 94.23 nanometers [7]. The process involves initial precipitation of samarium compounds followed by calcination at elevated temperatures to achieve the desired oxide phase [7]. Characterization through transmission electron microscopy, energy dispersive spectroscopy, and X-ray diffraction confirms the formation of well-crystallized samarium oxide nanoparticles [7].

Hydrothermal Synthesis Routes

Hydrothermal synthesis utilizing supercritical water conditions offers unique advantages for producing samarium oxide nanoparticles with controlled properties [6] [21]. This method employs high temperature and pressure conditions to facilitate the formation of crystalline products from aqueous solutions.

The hydrothermal synthesis of samarium oxide nanoparticles using supercritical water as reaction medium demonstrates the formation of well-crystallized nanocrystals under optimized conditions [6] [21]. The process involves dissolving samarium nitrate in aqueous solution and subjecting it to hydrothermal treatment in pressure-resistant reactors [6]. The reaction parameters significantly influence the final product characteristics, including particle size, reaction efficiency, and surface area [21].

Experimental design optimization reveals that four primary parameters affect the hydrothermal synthesis outcome: temperature, reaction time, initial concentration of samarium nitrate solution, and solution pH [21]. The temperature range typically employed extends from 300 to 400 degrees Celsius under supercritical water conditions [6]. Reaction times vary from several hours to extended periods, with longer durations generally promoting improved crystallization [6].

ParameterRange InvestigatedOptimal ConditionEffect on Product
Temperature300-400°C380°CParticle size, crystallinity
Reaction time2-24 hours12 hoursConversion efficiency
Concentration0.1-0.5 M0.3 MYield, particle size
pH2-128-10Morphology, surface area

The hydrothermal method produces samarium oxide nanoparticles with enhanced surface properties and controlled morphology [6]. The supercritical water environment facilitates rapid nucleation and controlled growth, resulting in uniform particle size distribution [21]. The process demonstrates scalability potential for industrial applications while maintaining product quality consistency [6].

Green Synthesis Methodologies

Plant Extract-Mediated Biosynthesis

Plant extract-mediated biosynthesis represents an emerging environmentally friendly approach for samarium oxide nanoparticle synthesis [1] [18]. This green chemistry method utilizes naturally occurring phytochemicals as reducing and stabilizing agents, offering sustainable alternatives to conventional chemical synthesis routes [16] [18].

The biosynthesis process involves the interaction between samarium precursor salts and bioactive compounds present in plant extracts [1]. Phytochemicals including flavonoids, terpenoids, alkaloids, tannins, and phenolic acids serve as powerful reducing and stabilizing agents during nanoparticle formation [18]. The mechanism primarily involves bio-oxidation and bio-reduction processes facilitated by plant-derived molecules [1].

Green biological synthesis offers several advantages over conventional chemical methods, including reduced energy consumption, elimination of toxic byproducts, and enhanced biocompatibility of the resulting nanoparticles [18]. The biological processes utilize naturally occurring enzymes and biomolecules, making them environmentally sustainable and cost-effective [18]. Research demonstrates that biogenic samarium oxide nanoparticles exhibit favorable physicochemical characteristics, including regular spherical morphology and optimal size distribution [18].

Plant SourceExtract TypeReaction ConditionsParticle Size (nm)Yield (%)
Various plantsAqueousRoom temperature, pH 8-1020-10060-85
Leaf extractsEthanolic60-80°C, 2-24 hours15-8070-90
Flower extractsHydroalcoholic25-85°C, Variable time25-9565-80

The synthesis mechanism involves the complexation of samarium ions with functional groups present in plant biomolecules, followed by controlled reduction and stabilization [18]. Hydroxyl, carboxyl, and ketone functional groups act as bio-reducers, while proteins and amino acids function as capping agents [18]. This dual functionality ensures both efficient nanoparticle formation and long-term stability [18].

Optimization of biosynthesis conditions requires careful consideration of multiple parameters including plant extract concentration, metal salt concentration, pH, temperature, and reaction time [16]. The ratio of plant extract to samarium precursor significantly influences nanoparticle yield and properties [14]. Temperature control proves critical, with moderate heating generally enhancing reaction kinetics while preserving bioactive compound integrity [14].

Hibiscus Syriacus Ardens Flower Extract Approach

The Hibiscus Syriacus Ardens flower extract approach represents a specific application of plant-mediated biosynthesis for samarium oxide nanoparticle synthesis [14] [17]. This method utilizes the double bloom purple Rose of Sharon flower extract as both reducing and stabilizing agent [14] [19].

The synthesis procedure involves the preparation of ethanolic flower extract through systematic processing of collected Hibiscus Syriacus Ardens flowers [14] [17]. The flowers undergo shade drying and powdering before extraction with 70 percent ethanol [14]. The resulting extract contains bioactive compounds capable of reducing samarium nitrate to form samarium oxide nanoparticles [14].

Optimization studies reveal that the reaction proceeds optimally at room temperature with pH 10 after 24 hours using a 1:1 ratio of plant extract to samarium nitrate solution [14]. The reaction progress can be monitored through ultraviolet-visible spectroscopy, with characteristic absorption maxima appearing at 244 and 324 nanometers [14]. The color change from clear solution to colloidal dark brown indicates successful nanoparticle formation [14].

Synthesis ParameterOptimal ConditionRange InvestigatedOutcome
Temperature25°C25-85°CParticle formation
pH107-12Yield optimization
Time24 hours10 min-48 hoursComplete conversion
Extract ratio1:11:1 to 1:4Maximum production

Characterization of the biosynthesized samarium oxide nanoparticles confirms their successful formation through multiple analytical techniques [14] [17]. Fourier transform infrared spectroscopy reveals the presence of functional groups responsible for nanoparticle stabilization [14]. X-ray diffraction analysis confirms the crystalline nature of the synthesized samarium oxide, while transmission electron microscopy and scanning electron microscopy provide morphological information [14] [17].

The Hibiscus Syriacus Ardens-mediated synthesis demonstrates excellent reproducibility and scalability potential [14] [17]. The biosynthesized nanoparticles exhibit catalytic activity and can be recovered and reused multiple times without significant loss of performance [14] [17]. This approach represents a sustainable and economically viable method for samarium oxide nanoparticle production [17].

Advanced Fabrication Methods

Sol-gel Processing

Sol-gel processing constitutes a sophisticated chemical route for synthesizing samarium oxide nanoparticles with precise control over composition, structure, and morphology [9] [10]. This method involves the transition from liquid precursors through gel intermediate states to form solid oxide products [9].

The nonaqueous sol-gel synthesis using benzyl alcohol as solvent demonstrates exceptional capability for producing nanostructured samarium oxide with unique morphological characteristics [9]. The process employs samarium acetylacetonate as precursor, which undergoes controlled hydrolysis and condensation reactions in organic media [9]. This approach yields samarium oxide nanoparticles arranged as stacks of ultrathin nanodisks with highly ordered structure [9].

Temperature control during sol-gel processing proves critical for achieving desired product characteristics [10]. The process typically involves initial gel formation at moderate temperatures, followed by calcination at elevated temperatures to remove organic components and crystallize the oxide phase [10]. Research demonstrates that calcination temperatures between 300 and 700 degrees Celsius produce well-crystallized samarium oxide with controlled particle size [10].

Process ParameterRangeOptimal ConditionProduct Characteristic
Calcination temperature200-700°C500-600°CCrystallinity, phase purity
Heating rate1-10°C/min5°C/minParticle size control
Precursor concentration0.1-1.0 M0.5 MYield, morphology
Solvent typeVarious alcoholsBenzyl alcoholStructure, porosity

The sol-gel method enables the synthesis of samarium-doped titanium dioxide composites with enhanced properties [10]. The incorporation of samarium into the titanium dioxide matrix occurs at the molecular level, resulting in homogeneous distribution and improved thermal stability [10]. The presence of samarium influences the crystallization behavior, with higher samarium concentrations promoting earlier onset of crystalline phase formation [10].

Characterization studies reveal that sol-gel derived samarium oxide exhibits high surface area and controlled porosity [9]. The ultrathin nanodisk morphology provides enhanced surface-to-volume ratio, making these materials suitable for catalytic applications [9]. The sol-gel process offers scalability advantages while maintaining consistent product quality across different batch sizes [9].

Combustion Synthesis

Combustion synthesis represents a highly efficient method for producing samarium oxide nanoparticles through self-sustained exothermic reactions [11] [12] [15]. This approach utilizes the energy released from combustion reactions to drive the formation of oxide products [12] [15].

The glycine-nitrate combustion synthesis demonstrates exceptional effectiveness for samarium oxide production [12] [15]. The process involves mixing samarium nitrate with glycine fuel in stoichiometric proportions, followed by ignition to initiate rapid combustion [12]. The exothermic reaction generates temperatures sufficient to form crystalline samarium oxide nanoparticles within seconds [12] [15].

Solution combustion synthesis offers significant advantages including low cost, reduced processing time, high efficiency, and simplicity [15]. The method enables the production of high-purity nanopowders with controlled particle size and morphology [12]. The combustion process generates gaseous byproducts including carbon dioxide, nitrogen, and water vapor, which help prevent particle agglomeration by limiting inter-particle contact [12].

Combustion ParameterSpecificationEffect on ProductTypical Value
Fuel-to-oxidizer ratioStoichiometricPhase purity, particle size1:1 molar ratio
Ignition temperature300-400°CCombustion initiation350°C
Combustion temperature1200-1500°CCrystallization1400°C
Reaction time1-10 secondsParticle formation5 seconds

The combustion synthesis of samarium cobaltate demonstrates the versatility of this method for producing complex oxide compositions [12]. The process involves the simultaneous combustion of multiple metal nitrates with glycine fuel, resulting in the formation of perovskite-phase materials [12]. The as-synthesized powders typically require post-combustion heat treatment to achieve complete phase development and remove carbon residue [12].

Optimization of combustion synthesis parameters enables the production of samarium oxide nanoparticles with average crystallite sizes ranging from 12 to 15 nanometers [15]. The combustion-synthesized materials exhibit excellent thermal stability and can withstand calcination at temperatures up to 1000 degrees Celsius without significant particle growth [15]. This method provides an economically viable route for large-scale samarium oxide production [15].

Dealloying Techniques

Dealloying techniques represent specialized approaches for creating porous samarium oxide structures through selective dissolution processes [13]. This method involves the controlled removal of specific elements from multi-component systems to create desired morphological features [13].

The dealloying process consists of two distinct stages: primary dealloying and secondary dealloying [13]. The primary dealloying stage generates three-dimensional bicontinuous networks through selective dissolution, while the secondary dealloying stage further removes residual components and promotes ligament coarsening [13]. This two-stage mechanism enables precise control over the final material structure and properties [13].

Research demonstrates that dealloying processes embed metal clusters within ligament structures and coat their surfaces with passivation layers [13]. The evolution of characteristic length scales during dealloying follows predictable patterns, allowing for controlled modification of material properties [13]. The secondary dealloying stage leads to decreased cluster numbers as ligaments become coarser [13].

Dealloying StageProcess MechanismStructural OutcomeTime Scale
PrimarySelective dissolution3D bicontinuous networkHours
SecondaryResidual removalLigament coarseningDays
CoarseningDiffusion-controlledSurface area reductionWeeks

Kinetic Monte Carlo simulations provide valuable insights into dealloying mechanisms and enable optimization of process parameters [13]. The simulations demonstrate that dissolution and diffusion events can be modeled to predict dealloying behavior under various conditions [13]. This computational approach facilitates the design of dealloying processes for specific applications and desired material properties [13].

UNII

91N8739X2N

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 24 of 25 companies (only ~ 4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

12651-06-8
12060-58-1

Wikipedia

Samarium(III) oxide

General Manufacturing Information

Samarium oxide (Sm2O3): ACTIVE

Dates

Modify: 2023-08-15

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